1-Benzoyl-4-(2-ethoxyphenyl)piperazine
Description
1-Benzoyl-4-(2-ethoxyphenyl)piperazine is a piperazine derivative featuring a benzoyl group at the N1 position and a 2-ethoxyphenyl substituent at the N4 position. The compound’s structure combines aromatic and electron-donating groups, which influence its physicochemical properties, metabolic stability, and biological activity.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-18-11-7-6-10-17(18)20-12-14-21(15-13-20)19(22)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3 |
InChI Key |
WSJFMTQCNMWSJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the piperazine ring significantly impact solubility, crystallinity, and lipophilicity. Key comparisons include:
*Estimated based on structural similarity to compounds in .
- Solubility : The direct attachment of a benzoyl group (as in the target compound) reduces aqueous solubility compared to analogues with ethylene or methylene spacers (e.g., 8b: 60–80 μM) . The 2-ethoxyphenyl group may slightly improve solubility over para-substituted nitro or bromo derivatives due to its ortho orientation, which reduces molecular planarity and aggregation .
- Crystallinity: Derivatives like 1-benzoyl-4-(4-nitrophenyl)piperazine crystallize in orthorhombic systems, while brominated analogues adopt monoclinic systems, suggesting substituent polarity and steric effects influence packing .
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